3-Descarboxy Olsalazine
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Overview
Description
3-Descarboxy Olsalazine is a derivative of olsalazine, a compound primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The structure of this compound includes a benzoic acid moiety substituted with a hydroxy group and an azo linkage to a hydroxyphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Descarboxy Olsalazine typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Descarboxy Olsalazine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
3-Descarboxy Olsalazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its role in treating inflammatory bowel diseases and other gastrointestinal disorders.
Industry: Utilized in the production of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism of action of 3-Descarboxy Olsalazine involves its conversion to active metabolites that exert anti-inflammatory effects. The compound targets cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it may act as a free radical scavenger, further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Olsalazine: A prodrug of mesalamine, used in the treatment of ulcerative colitis.
Sulfasalazine: Another prodrug of mesalamine, also used for inflammatory bowel diseases.
Balsalazide: A prodrug that releases mesalamine in the colon.
Uniqueness
3-Descarboxy Olsalazine is unique due to the absence of a carboxyl group, which may influence its pharmacokinetic properties and metabolic pathways. This structural difference can result in variations in its efficacy and safety profile compared to other similar compounds .
Properties
IUPAC Name |
2-hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-4-1-8(2-5-10)14-15-9-3-6-12(17)11(7-9)13(18)19/h1-7,16-17H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWJQYQMHYGVIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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